molecular formula C8H16ClF2NO B13455844 3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride CAS No. 2866352-30-7

3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride

Cat. No.: B13455844
CAS No.: 2866352-30-7
M. Wt: 215.67 g/mol
InChI Key: XFNAUNDZDMAQNN-UHFFFAOYSA-N
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Description

3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride is a fluorinated organic compound Fluorinated compounds are often of interest due to their unique chemical properties, which can include increased stability, lipophilicity, and bioavailability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the cyclobutyl ring: This can be achieved through a cyclopropanation reaction, where a suitable precursor undergoes ring expansion.

    Introduction of fluorine atoms: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amination: The amine group is introduced through a nucleophilic substitution reaction.

    Hydrochloride formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: The major products can include carboxylic acids or ketones.

    Reduction: The major product is typically the corresponding amine.

    Substitution: The major products depend on the nucleophile used but can include various substituted amines.

Scientific Research Applications

3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.

    Industry: Used in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity by interacting with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Difluorocyclobutyl)methanol
  • (3,3-Difluorocyclobutyl)-n-methylmethanamine hydrochloride
  • 2-(3,3-Difluorocyclobutyl)ethanamine hydrochloride

Uniqueness

3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride is unique due to the presence of both a methoxy group and a difluorocyclobutyl ring. This combination can confer unique chemical properties, such as increased stability and lipophilicity, which can be advantageous in various applications.

Properties

CAS No.

2866352-30-7

Molecular Formula

C8H16ClF2NO

Molecular Weight

215.67 g/mol

IUPAC Name

3-(3,3-difluorocyclobutyl)-2-methoxypropan-1-amine;hydrochloride

InChI

InChI=1S/C8H15F2NO.ClH/c1-12-7(5-11)2-6-3-8(9,10)4-6;/h6-7H,2-5,11H2,1H3;1H

InChI Key

XFNAUNDZDMAQNN-UHFFFAOYSA-N

Canonical SMILES

COC(CC1CC(C1)(F)F)CN.Cl

Origin of Product

United States

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